Structural Isomer Comparison: Geminal 1,1-Disubstitution vs. 2-Bromo-1-cyclopropylethanone for Quaternary Center Construction
1-(1-Bromocyclopropyl)ethanone (CAS 63141-08-2) is a geminally substituted α-bromoketone where both the bromine and acetyl group reside on C1 of the cyclopropane ring, enabling the direct introduction of a quaternary carbon center. In contrast, the regioisomer 2-bromo-1-cyclopropylethanone (CAS 69267-75-0) bears the bromine on the α-carbon of the ethyl side chain . While the 2-bromo isomer is reported to inhibit NS3 protease with an IC₅₀ of 0.01 μM , it cannot be used to synthesize the cyclopropylthiazole core of the HCV NS3/4A inhibitor BI-201335, which requires a 1,1-disubstituted cyclopropane intermediate. Specifically, BI-201335 synthesis utilizes an α-bromoketone intermediate structurally consistent with 1-(1-bromocyclopropyl)ethanone to effect cyclization with N-isobutyrylthiourea, forming the critical thiazole ring [1].
| Evidence Dimension | Substitution Pattern (Structural Isomerism) and Synthetic Utility |
|---|---|
| Target Compound Data | 1,1-Disubstituted cyclopropane (gem-bromoacetyl). Enables construction of quaternary carbon centers and cyclopropyl-fused heterocycles. Utilized in BI-201335 synthesis. |
| Comparator Or Baseline | 2-Bromo-1-cyclopropylethanone (CAS 69267-75-0). Bromine on α-carbon of ethanone chain. IC₅₀ 0.01 μM against NS3 protease. Utilized in A₃ adenosine receptor antagonist synthesis. |
| Quantified Difference | Synthetic pathway divergence: Target compound leads to cyclopropylthiazole core of BI-201335; comparator yields pyrrolo[2,1-f]purine-dione derivatives. The IC₅₀ value pertains to a final bioactive molecule, not the building block itself. |
| Conditions | BI-201335 synthesis route 1 (cyclization with N-isobutyrylthiourea at 75°C in i-PrOH) [1]; A₃ antagonist synthesis from 2-bromo-1-cyclopropylethanone . |
Why This Matters
Procurement of the correct regioisomer is critical: using 2-bromo-1-cyclopropylethanone would yield a different heterocyclic core, failing to produce the desired clinical candidate intermediate.
- [1] YaoZhi.com. (n.d.). BI-201335 Drug Synthesis Database: Synthesis Route 1 (α-bromoketone intermediate). View Source
